molecular formula C11H13ClN4O2 B508169 5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furohydrazide CAS No. 386705-59-5

5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furohydrazide

Cat. No.: B508169
CAS No.: 386705-59-5
M. Wt: 268.7g/mol
InChI Key: PEVTUFBRMDVHAE-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furohydrazide typically involves a multi-step process:

    Formation of the Pyrazole Ring: The initial step involves the synthesis of the pyrazole ring. This can be achieved through the reaction of 4-chloro-3,5-dimethyl-1H-pyrazole with appropriate reagents under controlled conditions.

    Nucleophilic Addition-Elimination Reaction: The pyrazole intermediate is then subjected to a nucleophilic addition-elimination reaction with furan-2-carbohydrazide.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to ensure consistency and efficiency in large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines and thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furohydrazide has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

    Hydrazine-coupled Pyrazoles: These compounds share a similar core structure but may have different substituents, leading to variations in their biological activity.

    Furan-2-carbohydrazides: Compounds with similar furohydrazide groups but different pyrazole derivatives.

Uniqueness

5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furohydrazide is unique due to its specific combination of a chloro-substituted pyrazole ring and a furohydrazide group. This unique structure contributes to its potent antiparasitic activity and makes it a valuable compound for further research and development .

Properties

IUPAC Name

5-[(4-chloro-3,5-dimethylpyrazol-1-yl)methyl]furan-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN4O2/c1-6-10(12)7(2)16(15-6)5-8-3-4-9(18-8)11(17)14-13/h3-4H,5,13H2,1-2H3,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEVTUFBRMDVHAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2=CC=C(O2)C(=O)NN)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301328080
Record name 5-[(4-chloro-3,5-dimethylpyrazol-1-yl)methyl]furan-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301328080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

28.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26666844
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

386705-59-5
Record name 5-[(4-chloro-3,5-dimethylpyrazol-1-yl)methyl]furan-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301328080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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